molecular formula C8H18Se B14547938 1-(Tert-butylselanyl)butane CAS No. 62036-63-9

1-(Tert-butylselanyl)butane

Cat. No.: B14547938
CAS No.: 62036-63-9
M. Wt: 193.20 g/mol
InChI Key: FUFXKHSSVJCLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butylselanyl)butane is an organoselenium compound characterized by the presence of a tert-butylselanyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butylselanyl)butane can be synthesized through several methods. One common approach involves the reaction of tert-butylselenol with 1-bromobutane under suitable conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the selenol and facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. Industrial production may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylselanyl)butane undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The tert-butylselanyl group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted butane derivatives.

Scientific Research Applications

1-(Tert-butylselanyl)butane has several scientific research applications, including:

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-selenium bonds.

    Medicinal Chemistry: Organoselenium compounds, including this compound, are investigated for their potential therapeutic properties, such as antioxidant and anticancer activities.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butylselanyl)butane involves its ability to participate in redox reactions due to the presence of the selenium atom. Selenium can undergo oxidation and reduction, allowing the compound to act as an antioxidant. Additionally, the tert-butylselanyl group can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    1-(Tert-butylthio)butane: Similar structure but with a sulfur atom instead of selenium.

    1-(Tert-butylselanyl)propane: Similar structure but with a shorter carbon chain.

    1-(Tert-butylselanyl)pentane: Similar structure but with a longer carbon chain.

Uniqueness: 1-(Tert-butylselanyl)butane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s redox activity and ability to form stable selenides and selenoxides make it valuable in various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

62036-63-9

Molecular Formula

C8H18Se

Molecular Weight

193.20 g/mol

IUPAC Name

1-tert-butylselanylbutane

InChI

InChI=1S/C8H18Se/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3

InChI Key

FUFXKHSSVJCLQB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Se]C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.